Product packaging for Leukotriene F-4(Cat. No.:)

Leukotriene F-4

Cat. No.: B10767803
M. Wt: 568.7 g/mol
InChI Key: PYSODLWHFWCFLV-MVZIKBKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Leukotriene F-4 (LTF4) is a cysteinyl leukotriene (cysLT) and a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. As a key component of the inflammatory response, LTF4 exerts its biological effects primarily through binding to specific G-protein coupled receptors, notably the CysLT1 and CysLT2 receptors. This interaction triggers a cascade of signaling events leading to smooth muscle contraction, increased vascular permeability, and enhanced mucus secretion. Its primary research value lies in elucidating the complex mechanisms underlying asthma, allergic rhinitis, and other inflammatory diseases. Researchers utilize this compound as a critical reference standard in mass spectrometry, chromatography, and immunoassays to quantify endogenous levels in biological samples. Furthermore, it is an essential tool for in vitro and ex vivo pharmacological studies aimed at characterizing receptor binding affinity, agonist/antagonist activity, and downstream signal transduction pathways. By providing a high-purity, well-characterized preparation of LTF4, this product enables scientists to advance our understanding of eicosanoid biology and contributes to the development of novel therapeutic strategies targeting the leukotriene pathway.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H44N2O8S B10767803 Leukotriene F-4

Properties

Molecular Formula

C28H44N2O8S

Molecular Weight

568.7 g/mol

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

InChI

InChI=1S/C28H44N2O8S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24(23(31)15-14-17-26(33)34)39-20-22(28(37)38)30-25(32)19-18-21(29)27(35)36/h6-7,9-13,16,21-24,31H,2-5,8,14-15,17-20,29H2,1H3,(H,30,32)(H,33,34)(H,35,36)(H,37,38)/b7-6-,10-9-,12-11+,16-13+/t21-,22+,23+,24-/m1/s1

InChI Key

PYSODLWHFWCFLV-MVZIKBKVSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

Molecular Mechanisms of Leukotriene F 4 and Cysteinyl Leukotriene Action

G Protein-Coupled Receptor Activation by Cysteinyl Leukotrienes

The actions of cysteinyl leukotrienes, including by inference LTF4, are mediated through their binding to G protein-coupled receptors (GPCRs). salispharm.comwikipedia.orgnih.gov The primary receptor for these ligands is the Cysteinyl Leukotriene Receptor 1 (CysLTR1), with another receptor, CysLTR2, also being implicated. salispharm.comwikipedia.org LTF4 has been shown to bind to CysLTR1, and with a lower affinity, to CysLTR2, to trigger its pro-inflammatory effects. salispharm.com The binding of these ligands to CysLTR1 initiates a conformational change in the receptor, which in turn activates associated intracellular heterotrimeric G proteins. wikipedia.orgnih.gov

Table 1: Cysteinyl Leukotriene Receptors and Their Ligands

ReceptorPrimary LigandsGeneral Function
CysLTR1 LTD4 > LTC4 > LTE4; LTF4 salispharm.comwikipedia.orgMediates bronchoconstriction, vascular permeability, and inflammation. wikipedia.org
CysLTR2 LTC4 = LTD4; LTF4 (lower affinity) salispharm.comInvolved in inflammatory and vascular responses. nih.gov

Upon activation by its ligands, CysLTR1 engages various downstream signaling pathways that are crucial for its physiological and pathological effects. While detailed studies focusing exclusively on LTF4 are limited, the signaling cascades initiated by the activation of CysLTR1 by other cysteinyl leukotrienes are well-documented and provide a framework for understanding the likely molecular actions of LTF4.

CysLTR1 is known to couple to members of the Gαq/11 and Gαi/o families of G proteins. wikipedia.orgnih.gov Activation of Gαq/11 proteins by the ligand-bound receptor leads to the stimulation of phospholipase C (PLC). nih.govrupress.org The Gαi/o pathway, on the other hand, is primarily associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov The specific G protein that is activated can be cell-type dependent, allowing for a diversity of cellular responses to cys-LT stimulation. wikipedia.org

A primary and well-established consequence of CysLTR1 activation, particularly through the Gαq/11 pathway, is the stimulation of Phospholipase C (PLC). rupress.orgnih.gov PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). rupress.org IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. rupress.orgnih.gov This rapid increase in intracellular calcium concentration is a critical event that initiates many of the cellular responses attributed to cysteinyl leukotrienes, such as smooth muscle contraction. salispharm.comnih.gov While direct studies on LTF4 are scarce, its binding to CysLTR1 strongly suggests it would also induce this calcium mobilization cascade.

The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. nih.gov Evidence suggests a link between CysLTR1 activation and the PI3K-Akt pathway. For example, in some cell types, LTD4 has been shown to induce phosphorylation of Akt. researchgate.netgenscript.com The activation of this pathway can, in turn, influence the expression of various genes involved in cell cycle progression and inflammation. For instance, the PI3K-Akt pathway is known to regulate the expression of Cyclin D1 and c-Myc, key proteins that drive the cell cycle. nih.govresearchgate.net While the direct regulation of Cyclin D1, COX-2, and c-Myc by LTF4 via this pathway has not been explicitly detailed, the established connections between CysLTR1, PI3K-Akt, and these downstream targets for other leukotrienes suggest a potential mechanism for LTF4-mediated cellular proliferation and inflammation.

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that governs the expression of a wide array of pro-inflammatory genes. nih.govnih.gov Activation of CysLTR1 by its ligands, such as LTD4, has been shown to induce the activation of the NF-κB pathway. nih.gov This involves the phosphorylation and subsequent degradation of the inhibitory IκB proteins, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for cytokines and chemokines like IL-8. nih.gov Given that LTF4 is a pro-inflammatory mediator, it is highly probable that its activation of CysLTR1 also leads to the engagement of the NF-κB signaling cascade, contributing to its inflammatory effects. salispharm.com

Table 2: Key Downstream Signaling Events of CysLTR1 Activation

Signaling PathwayKey Molecules ActivatedPrimary Cellular Outcomes
Gαq/11-PLC-Ca2+ Phospholipase C, IP3, DAG, Calcium rupress.orgSmooth muscle contraction, secretion. salispharm.com
MAPK ERK, p38 apjai-journal.orgnih.govCell proliferation, inflammation, gene expression. apjai-journal.org
PI3K-Akt PI3K, Akt nih.govresearchgate.netCell survival, proliferation, gene regulation (e.g., Cyclin D1, c-Myc). nih.govresearchgate.net
NF-κB IKK, NF-κB (p50/p65) nih.govExpression of pro-inflammatory genes (e.g., cytokines, chemokines). nih.gov

Cysteinyl Leukotriene Receptor 2 (CysLTR2) Signaling

CysLTR2 is a key receptor for CysLTs, binding LTC4 and LTD4 with high affinity, while LTE4 is a significantly weaker agonist. wikipedia.org It is expressed in a variety of tissues and cells, including vascular endothelial cells, airway smooth muscle, and immune cells such as eosinophils, mast cells, and macrophages, where it is often co-expressed with CysLTR1. frontiersin.orgwikipedia.org The receptor's activation is instrumental in mediating a range of inflammatory responses, particularly those associated with vascular changes and chronic inflammation. nih.govnih.gov

Activation of CysLTR2 initiates a distinct set of intracellular signaling events. Unlike CysLTR1, which can couple to multiple G proteins, CysLTR2 predominantly signals through the Gq alpha subunit (Gαq). wikipedia.org This coupling activates the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govembopress.org IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium levels.

This signaling cascade results in several specific functional outcomes:

Increased Vascular Permeability: In endothelial cells, CysLTR2 activation is a key driver of increased vascular permeability, a hallmark of inflammation. nih.gov

Modulation of Immune Cell Function: In microglia, the resident immune cells of the central nervous system, CysLTR2 signaling can promote a pro-inflammatory M1 polarization state through the activation of the NF-κB pathway. nih.gov

Itch Sensation: Research has identified CysLTR2 expression on dorsal root ganglia neurons, where its activation by LTC4 specifically mediates the sensation of itch. nih.gov

Table 1: CysLTR2 Signaling and Functional Outcomes

ParameterDescriptionKey References
Primary LigandsLTC4, LTD4 (LTE4 is a weak agonist) wikipedia.org
G-Protein CouplingGαq wikipedia.org
Primary Signaling PathwayPhospholipase C (PLC) → IP3 + DAG → Ca²+ mobilization wikipedia.orgnih.govembopress.org
Key Functional OutcomesIncreased vascular permeability, microglia M1 polarization, itch sensation, potential negative regulation of CysLTR1 frontiersin.orgnih.govnih.gov

G Protein-Coupled Receptor 17 (GPR17) as an LTE4 Receptor

The G protein-coupled receptor 17 (GPR17) has been a subject of considerable scientific investigation and debate regarding its role as a CysLT receptor. GPR17 is phylogenetically positioned between the P2Y purinergic receptors and CysLT receptors, sharing structural homology with both families. embopress.orgwikipedia.org It is notably expressed in organs prone to ischemic injury, such as the brain and heart. embopress.org

Initial studies deorphanizing the receptor reported that GPR17 functions as a dual receptor, responding to both uracil (B121893) nucleotides and CysLTs, specifically LTC4 and LTD4. embopress.orgmdpi.com This activation was shown to couple to Gαi, leading to the inhibition of adenylyl cyclase, and to Gαq, causing an increase in intracellular calcium. embopress.org

Cellular Responses Elicited by Leukotriene F-4 and Cysteinyl Leukotrienes

The activation of CysLT receptors on immune and structural cells triggers a wide array of biological responses that are central to the propagation of inflammation. These responses include directing the movement of leukocytes, altering patterns of gene expression, and influencing fundamental cellular maintenance processes like autophagy.

Leukocyte Migration and Chemotaxis (Monocytes, Eosinophils, Dendritic Cells)

CysLTs are powerful chemoattractants, substances that cause cells to migrate along a concentration gradient. This function is critical for recruiting leukocytes from the bloodstream into tissues during an immune response. copsac.com

Monocytes: LTD4 effectively stimulates the directional migration (chemotaxis) of human monocytes. nih.gov This response is predominantly mediated by CysLTR1, which signals through a Gαi protein, a pathway that can be blocked by pertussis toxin. nih.gov

Eosinophils: The accumulation of eosinophils at sites of allergic inflammation is a classic effect of CysLTs. copsac.com Both in vivo and in vitro studies confirm that CysLTs, particularly LTD4 acting through CysLTR1, induce potent eosinophil chemotaxis. nih.gov

Dendritic Cells (DCs): CysLTs also modulate the trafficking of dendritic cells, which are essential for initiating adaptive immune responses. CysLTs promote the migration of monocyte-derived dendritic cells and condition them for priming T helper 2 (TH2) cell responses. nih.govuw.edu While CysLTs are key players, other leukotrienes like LTB4 have also been shown to induce DC chemotaxis, acting via the BLT2 receptor.

Table 2: CysLT-Induced Leukocyte Chemotaxis

LeukocytePrimary MediatorKey ReceptorSignaling PathwayKey References
MonocytesLTD4CysLTR1Gαi nih.gov
EosinophilsLTD4CysLTR1- copsac.comnih.gov
Dendritic CellsCysLTsCysLTR1- nih.govuw.edu

Modulation of Gene Expression in Immune Cells

Beyond chemotaxis, CysLTs can profoundly alter the genetic programming of immune cells. In human monocytes, stimulation with LTD4 via the CysLTR1 receptor triggers a rapid and significant change in gene expression. nih.gov This includes the induction of a cluster of "immediate-early genes," which are often transcription factors that regulate subsequent waves of gene expression. nih.gov

Key genes upregulated by LTD4 in monocytes include:

Early Growth Response 2 and 3 (EGR2, EGR3)

FBJ murine osteosarcoma viral oncogene homolog B (FOSB)

Activating Transcription Factor 3 (ATF3)

Nuclear Receptor Subfamily 4 (NR4A)

The signaling cascade responsible for these changes involves CysLTR1 coupling to Gαi, activation of phospholipase C, release of intracellular calcium, and activation of the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov Furthermore, CysLT receptor antagonists can epigenetically modulate cellular function; for instance, by increasing histone H3 acetylation at the promoter of the anti-inflammatory cytokine IL-10 in dendritic cells, they can shift the cell towards a more tolerogenic phenotype. researchgate.net The inflammatory milieu itself can amplify these effects, as cytokines like IL-4 and IFN-γ can increase the expression of CysLT receptors on lymphocytes and monocytes, enhancing their responsiveness to CysLTs. nih.gov

Influence on Autophagy Processes

Autophagy is a conserved catabolic process essential for cellular homeostasis, responsible for the removal of damaged organelles and misfolded proteins. Emerging evidence has implicated CysLT signaling as a modulator of this fundamental process. nih.govarvojournals.org

Studies have shown that CysLTR1 signaling can directly influence autophagic activity. nih.govnih.gov In retinal epithelial cells, for example, blocking CysLTR1 with antagonists affects both the formation of autophagosomes and the rate of lysosomal degradation. nih.gov In pathological conditions such as diabetic retinopathy, a detrimental feedback loop has been identified where high glucose and inflammatory signals increase CysLTR1 expression on endothelial cells. arvojournals.org This heightened CysLTR1 signaling, in turn, triggers autophagy, which contributes to further inflammation and a breakdown of vascular barrier integrity. arvojournals.org Antagonizing CysLTR1 in this model was shown to effectively mitigate these changes, indicating that in certain disease contexts, CysLT-driven autophagy is a pro-pathogenic mechanism. arvojournals.org

Regulation of Mitochondrial Function and Biogenesis

The direct regulatory effects of this compound (LTF-4) on mitochondrial function and biogenesis are not yet well-defined in scientific literature. However, emerging research into the broader class of cysteinyl leukotrienes (CysLTs), of which LTF-4 is a member, reveals a complex and bidirectional relationship with mitochondrial activities, primarily centered around inflammatory and cellular stress responses. The synthesis and signaling of CysLTs are intricately linked with mitochondrial processes, particularly the generation of reactive oxygen species (ROS).

Studies have indicated that mitochondrial ROS (mtROS) are critical for the activation of 5-lipoxygenase (5-LOX), the key enzyme in the leukotriene biosynthesis pathway. nih.gov The use of mitochondria-targeted antioxidants has been shown to suppress the synthesis of leukotrienes in human neutrophils, suggesting that mtROS production is a crucial upstream event. nih.gov This establishes a foundational link wherein mitochondrial activity is necessary for the very production of leukotrienes.

Furthermore, some cysteinyl leukotrienes have been observed to influence mitochondrial activity directly. For instance, Leukotriene D4 (LTD4) has been shown to increase mitochondrial metabolic activity and the production of ROS. nih.gov This suggests a potential feedback loop where CysLTs can amplify the very mitochondrial processes that contribute to their synthesis, potentially exacerbating inflammatory conditions. In the context of certain diseases, apoptosis, or programmed cell death, can be induced via the mitochondrial pathway by targeting leukotriene signaling. nih.gov

While direct research on LTF-4 is limited, the metabolic pathway of cysteinyl leukotrienes provides further clues. Leukotriene C4 (LTC4) is converted to LTD4, and then to Leukotriene E4 (LTE4). pharmgkb.org LTF-4 is an intermediate in the metabolism of arachidonic acid. nih.gov The degradation of leukotrienes can involve peroxisomal and mitochondrial beta-oxidation, indicating that mitochondria are not only involved in the initiation of their synthesis but also in their catabolism.

Interactive Data Table: Key Proteins in the Cysteinyl Leukotriene Pathway and Mitochondrial Interaction

GeneProtein NameFunction in Leukotriene PathwayReported Interaction with Mitochondria
ALOX55-Lipoxygenase (5-LOX)Catalyzes the initial steps in leukotriene biosynthesis from arachidonic acid. pharmgkb.orgActivation is dependent on mitochondrial reactive oxygen species (mtROS). nih.gov
LTC4SLeukotriene C4 SynthaseConjugates LTA4 with glutathione (B108866) to form LTC4. pharmgkb.orgnih.govAssembles at the nuclear envelope during activation. umich.edu
CysLT1RCysteinyl Leukotriene Receptor 1Binds with high affinity to LTD4 to mediate inflammatory responses. nih.govAntagonism has been shown to ameliorate mitochondrial dysfunction in some models. nih.gov
CysLT2RCysteinyl Leukotriene Receptor 2Binds LTC4 and LTD4; involved in vascular permeability. nih.govMediates various cellular responses to cysteinyl leukotrienes.

Interactive Data Table: Research Findings on Cysteinyl Leukotrienes and Mitochondrial Function

LeukotrieneResearch FindingImplication for Mitochondrial Function
General CysLTsSynthesis is inhibited by mitochondria-targeted antioxidants. nih.govSuggests a critical role for mtROS in the initiation of the leukotriene cascade.
Leukotriene D4 (LTD4)Increases mitochondrial metabolic activity and ROS levels in certain cells. nih.govIndicates a potential for CysLTs to directly modulate mitochondrial activity and oxidative stress.
General CysLTsDegradation can occur via peroxisomal and mitochondrial beta-oxidation.Implies a role for mitochondria in the catabolism and clearance of these inflammatory mediators.
Leukotriene B4 (LTB4)Antagonists can induce apoptosis via the mitochondrial pathway in some cancer cell lines. nih.govHighlights a link between leukotriene signaling and mitochondria-mediated cell death.

Metabolic Pathways of Leukotriene F 4 and Cysteinyl Leukotrienes

Extracellular Processing of Cysteinyl Leukotrienes

Once exported from their cell of origin, such as mast cells or eosinophils, cysteinyl leukotrienes are subject to extracellular enzymatic modifications. wikipedia.orgfrontiersin.org This processing initiates the conversion of the parent CysLT, LTC4, into other biologically active forms.

The initial and pivotal step in the extracellular metabolism of LTC4 is its conversion to leukotriene D4 (LTD4). This reaction is catalyzed by the enzyme gamma-glutamyl transpeptidase (GGT) , which is present on the cell membranes of various tissues. frontiersin.orgmedchemexpress.compharmgkb.org GGT removes the γ-glutamyl residue from the glutathione (B108866) moiety of LTC4. nih.govnih.gov Studies in individuals with a genetic deficiency in GGT have demonstrated a complete lack of LTD4 biosynthesis, highlighting the critical role of this enzyme. salispharm.com

Following its formation, LTD4 is further metabolized to leukotriene E4 (LTE4) by a membrane-bound dipeptidase . frontiersin.orgnih.gov This enzyme cleaves the glycine (B1666218) residue from the cysteinyl-glycyl dipeptide of LTD4. nih.gov LTE4 is more stable than its precursors, LTC4 and LTD4, making it a prominent CysLT found in biological fluids and a useful biomarker for CysLT production. nih.gov

A less predominant pathway involves the further metabolism of LTE4 to Leukotriene F-4 (LTF4) . This conversion is catalyzed by the addition of a glutamic acid residue to the cysteine moiety of LTE4, a reaction mediated by a glutamyl transferase. medchemexpress.comwikipedia.org LTF4 itself possesses biological activity, such as the ability to induce bronchoconstriction, although it is considered a weaker agonist compared to LTD4. medchemexpress.comnih.gov

Table 1: Key Enzymes and Transformations in the Extracellular Processing of Cysteinyl Leukotrienes

Starting Metabolite Enzyme Action Product
Leukotriene C4 (LTC4) Gamma-glutamyl transpeptidase (GGT) Removal of γ-glutamyl residue Leukotriene D4 (LTD4)
Leukotriene D4 (LTD4) Dipeptidase Removal of glycine residue Leukotriene E4 (LTE4)
Leukotriene E4 (LTE4) Glutamyl transferase Addition of glutamic acid residue This compound (LTF4)

Omega-Oxidation and Beta-Oxidation of Leukotriene Metabolites

The inactivation and degradation of cysteinyl leukotrienes, primarily LTE4, are largely accomplished through a two-stage oxidative process: omega (ω)-oxidation followed by beta (β)-oxidation. nih.govnih.gov This catabolic pathway is essential for terminating the biological signals of these potent mediators.

Omega-oxidation is the initial step, involving the hydroxylation of the terminal methyl group (the ω-carbon) of the fatty acid backbone. nih.govpatsnap.com This reaction is carried out by specific cytochrome P450 enzymes (of the CYP4F family) located in the smooth endoplasmic reticulum of liver and kidney cells. frontiersin.orgnih.govpatsnap.com This process converts LTE4 into 20-hydroxy-LTE4, which is then further oxidized by an alcohol dehydrogenase and an aldehyde dehydrogenase to form 20-carboxy-LTE4. patsnap.com A similar process can occur for other leukotrienes, such as LTB4. nih.gov

Following ω-oxidation, the resulting dicarboxylic acid leukotriene metabolite undergoes beta-oxidation . This process, which shortens the carbon chain of the fatty acid, primarily occurs in peroxisomes, not mitochondria. youtube.comyoutube.comnih.gov Studies have shown that deficiencies in peroxisomal enzymes, but not mitochondrial ones, lead to impaired degradation of leukotrienes. nih.govscbt.com The beta-oxidation of CysLTs like ω-carboxy-N-acetyl-LTE4 occurs exclusively in peroxisomes. youtube.com This chain-shortening process generates progressively smaller metabolites, such as 18-COOH-dinor-LTE4 and 16-COOH-tetranor-LTE4. These oxidative steps ultimately lead to the formation of more polar, biologically inactive metabolites that can be readily excreted.

Table 2: Stages of Oxidative Degradation of Leukotriene E4

Metabolic Stage Key Enzymes Cellular Location Key Transformation Resulting Metabolites
Omega (ω)-Oxidation Cytochrome P450 (CYP4F), Alcohol/Aldehyde Dehydrogenase Smooth Endoplasmic Reticulum Oxidation of the terminal methyl group to a carboxylic acid 20-hydroxy-LTE4, 20-carboxy-LTE4
Beta (β)-Oxidation Peroxisomal β-oxidation enzymes Peroxisomes Sequential shortening of the fatty acid carbon chain 18-COOH-dinor-LTE4, 16-COOH-tetranor-LTE4

Conjugated Diene Metabolite Formation and Excretion

The final phase of leukotriene metabolism involves the formation of various end-products that are eliminated from the body, primarily through urine and bile. The metabolites resulting from ω- and β-oxidation are key components of this excretory profile.

In some cases, LTE4 can undergo N-acetylation to form N-acetyl-leukotriene E4 (N-AcLTE4) before it is further metabolized. This reaction, catalyzed by an N-acetyltransferase using acetyl-CoA, has been observed in the liver and kidney. N-AcLTE4 retains some biological activity but is also a substrate for ω- and β-oxidation. nih.gov

The extensive metabolism via the oxidative pathways results in a series of chain-shortened, more water-soluble compounds. One specific pathway involves the 12-hydroxydehydrogenase/15-oxo-prostaglandin-13-reductase system, which forms a series of conjugated diene metabolites that have been identified in human urine. frontiersin.orgnih.gov

Ultimately, the primary stable metabolite excreted in the urine that is used to measure total CysLT production is LTE4. However, a significant portion of administered LTC4 or LTE4 is recovered in the urine as various oxidized metabolites. nih.gov For instance, studies administering labeled LTE4 to human subjects found that a percentage is recovered in the urine as unchanged LTE4 and N-acetyl LTE4, with more polar, beta-oxidized metabolites appearing later. nih.gov Analysis of urinary metabolites, including LTE4 and its chain-shortened products, provides a non-invasive method to assess the in vivo production of cysteinyl leukotrienes in various physiological and pathological states. nih.gov

Table 3: Major Urinary Metabolites of Cysteinyl Leukotrienes

Metabolite Description Significance
Leukotriene E4 (LTE4) The stable end-product of the initial extracellular pathway. Primary biomarker for total CysLT production.
N-acetyl-leukotriene E4 (N-AcLTE4) An acetylated form of LTE4. A urinary metabolite with some retained biological activity.
ω-carboxy-tetranor-LTE3 A product of both ω- and β-oxidation. Indicates progression through the complete degradation pathway.
Other conjugated diene metabolites Various chain-shortened products. Represent the final inactive forms destined for excretion.

Polymorphisms in Leukotriene Synthesis Enzymes

The biosynthesis of leukotrienes is a multi-step enzymatic process, and genetic variants in the key enzymes can lead to altered production of these inflammatory mediators. nih.gov

The arachidonate (B1239269) 5-lipoxygenase (ALOX5) enzyme is a critical component in the conversion of arachidonic acid to leukotriene A4, the precursor for all leukotrienes. mdpi.comresearchgate.net Polymorphisms in the ALOX5 gene have been linked to variable leukotriene production and are associated with inflammatory conditions like asthma. nih.govnih.gov

One of the most studied polymorphisms is a variable number tandem repeat (VNTR) in the Sp1-binding motif of the promoter region. nih.govnih.gov Variations in the number of repeats can affect gene transcription. nih.gov Specifically, carrying two copies of a minor variant allele of the ALOX5 promoter SP1 tandem repeat has been associated with increased cysteinyl leukotriene exposure, as measured by urinary LTE4 levels, reduced lung function, and potentially worse asthma control. nih.gov

Several single nucleotide polymorphisms (SNPs) in the ALOX5 gene have also been investigated. For instance, the SNP rs2115819 has been associated with changes in forced expiratory volume in one second (FEV1) in patients with asthma. nih.govnih.gov Another study identified that the rs2029253 and rs2115819 polymorphisms are more common in women and their impact on leukotriene production appears to be sex-dependent. mdpi.com

Leukotriene C4 synthase (LTC4S) is a pivotal enzyme that conjugates leukotriene A4 with glutathione to produce leukotriene C4, the first of the cysteinyl leukotrienes. nih.govnih.govwikipedia.org A well-documented polymorphism in the promoter region of the LTC4S gene is the -444A>C (rs730012) SNP. nih.govnih.gov The 'C' allele has been associated with increased transcriptional activity of the LTC4S gene, potentially leading to enhanced synthesis of CysLTs. mdpi.com

Leukotriene A4 hydrolase (LTA4H) is a bifunctional enzyme that converts LTA4 to the pro-inflammatory mediator leukotriene B4 (LTB4). nih.govgenecards.org It also possesses aminopeptidase (B13392206) activity involved in the resolution of inflammation. tandfonline.com Polymorphisms in the LTA4H gene can therefore influence the balance between pro-inflammatory and anti-inflammatory pathways.

Several SNPs within the LTA4H gene have been studied in relation to inflammatory diseases. For example, the SNP rs2660845 has been associated with asthma exacerbation rates. nih.govnih.gov In the context of infectious diseases, heterozygosity at two intronic SNPs, rs1978331 and rs2660898, was initially reported to be associated with protection from pulmonary tuberculosis, although subsequent larger studies did not replicate this finding. nih.gov The LTA4H A-9188>G polymorphism has been strongly associated with severe asthma in children. nih.gov Furthermore, certain LTA4H genotypes have been linked to susceptibility and outcomes in tuberculous meningitis. nih.gove-century.us In chronic obstructive pulmonary disease (COPD), the GG type of the LTA4H rs7971150 polymorphism has been suggested as a predisposing factor for disease development and functional decline. tandfonline.com

Polymorphisms in Leukotriene Receptors (CysLTR1, CysLTR2)

The biological effects of cysteinyl leukotrienes are mediated through their binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLTR1) and cysteinyl leukotriene receptor 2 (CysLTR2). nih.govnih.gov Genetic variations in the genes encoding these receptors can alter receptor expression and function, thereby influencing the cellular response to CysLTs.

Polymorphisms in the CYSLTR1 gene, which is located on the X chromosome, have been associated with asthma. nih.gov For example, the promoter polymorphism -634C>T has been linked to the clinical requirement for leukotriene receptor antagonists, with the variant genotype showing higher CYSLTR1 expression. frontiersin.org The rs320995 variant in CYSLTR1 has also been associated with asthma in some populations. frontiersin.org

For CYSLTR2, the 601 A>G variant, resulting in a Met201Val amino acid change, has been associated with atopic asthma. nih.gov This variant was found to be inactivating in vitro, showing decreased ligand binding and signaling. nih.gov In colorectal cancer, significant upregulation of CYSLTR1 and downregulation of CYSLTR2 have been observed in tumor tissues compared to normal tissues. mdpi.com

Genetic Influences on Leukotriene Transporters (e.g., MRP1)

The multidrug resistance protein 1 (MRP1), also known as ABCC1, is an ATP-dependent efflux pump that transports various molecules, including leukotriene C4, out of the cell. atsjournals.orgnih.govresearchgate.net Genetic polymorphisms in the ABCC1 gene can therefore affect the extracellular concentration of LTC4 and subsequent CysLT signaling.

A study investigating the pharmacogenetics of montelukast (B128269) response found an association between the SNP rs119774 in the MRP1 gene and changes in FEV1 in patients with asthma. nih.govnih.gov Specifically, heterozygotes (CT) for this intronic SNP showed a greater improvement in FEV1 compared to CC homozygotes when treated with montelukast. atsjournals.org This suggests that genetic variability in leukotriene transporters can influence the therapeutic response to leukotriene-modifying drugs. nih.gov

Association of Polymorphisms with Inflammatory Phenotypes

Genetic polymorphisms in the leukotriene pathway have been predominantly associated with inflammatory diseases of the respiratory system, most notably asthma. nih.govclinpgx.org The collective impact of variants in genes like ALOX5, LTC4S, LTA4H, CYSLTR1, CYSLTR2, and ABCC1 can contribute to an individual's predisposition to asthma, the severity of the disease, and their response to treatment with leukotriene modifiers. nih.govnih.gov

For example, variants in ALOX5 and LTC4S that lead to increased leukotriene production can exacerbate airway inflammation and bronchoconstriction. nih.govnih.gov Similarly, polymorphisms in CysLTR1 and CysLTR2 that alter receptor function can modulate the inflammatory response to CysLTs. nih.gov The influence of these genetic variations is complex and can be additive or synergistic. nih.gov Beyond asthma, these polymorphisms have been explored in other inflammatory conditions such as allergic rhinitis, atherosclerotic cardiovascular disease, and certain cancers. nih.govmdpi.comresearchgate.net

Table of Compounds Mentioned

Compound Name
This compound
Cysteinyl Leukotrienes
Leukotriene A4
Leukotriene B4
Leukotriene C4
Leukotriene D4
Leukotriene E4
Arachidonic Acid
Glutathione

Table of Research Findings on Genetic Polymorphisms

GenePolymorphismAssociated FindingReference(s)
ALOX5Promoter VNTRAssociated with increased CysLT production and worse asthma control. nih.govnih.gov
ALOX5rs2115819Associated with changes in FEV1 in asthma patients. nih.govnih.govmdpi.com
LTC4S-444A>C (rs730012)Associated with severe asthma and aspirin-intolerant asthma. nih.govmdpi.comnih.gov
LTA4Hrs2660845Associated with asthma exacerbation rates. nih.govnih.gov
LTA4HA-9188>GStrongly associated with severe asthma in children. nih.gov
LTA4Hrs7971150 (GG type)Predisposing factor for COPD development and decline. tandfonline.com
CYSLTR1-634C>TAssociated with the need for leukotriene receptor antagonists in asthma. frontiersin.org
CYSLTR2601 A>G (Met201Val)Associated with atopic asthma. nih.gov
MRP1rs119774Associated with changes in FEV1 in response to montelukast. nih.govnih.govnih.govatsjournals.org

Table of Compounds

Preclinical Pharmacological Modulation of Leukotriene F 4 and Cysteinyl Leukotriene Signaling

Cysteinyl Leukotriene Receptor Antagonists

Instead of blocking synthesis, this approach targets the receptors that mediate the effects of CysLTs. The primary target is the cysteinyl leukotriene receptor 1 (CysLTR1).

The mechanism of CysLTR1 antagonists is competitive antagonism. wikipedia.org They bind to the CysLTR1 receptor with high affinity but lack intrinsic agonist activity. This binding physically obstructs the access of CysLTs, such as LTC4 and LTD4, to the receptor's active site. pharmgkb.orgwikipedia.org The CysLTR1 is a G-protein coupled receptor, and its activation by leukotrienes triggers a cascade of intracellular signaling events leading to smooth muscle constriction, increased vascular permeability, and inflammatory cell recruitment. patsnap.compharmgkb.org By blocking the receptor, antagonists effectively inhibit these downstream pathological processes. patsnap.com

Preclinical Efficacy in Animal Models of Inflammatory Conditions

Leukotriene-modifying drugs have demonstrated efficacy in a variety of preclinical animal models of inflammation, which has been crucial for establishing their therapeutic potential. nih.gov

In models of inflammatory pain, both leukotriene synthesis inhibitors (zileuton) and CysLTR1 receptor antagonists (montelukast, zafirlukast) have shown the ability to produce antinociception. ekb.eg For instance, in a chick model of formalin-induced pain, montelukast (B128269) demonstrated analgesic effects, suggesting that blocking CysLT receptors can modulate pain signaling at both peripheral and central levels. ekb.eg Studies in rats have shown that locally produced leukotrienes can sensitize peripheral nociceptors, an effect that can be mitigated by CysLTR1 antagonists. ekb.eg

In airway inflammation models, which are highly relevant to diseases like asthma, these drugs have shown significant effects. They can reduce key features of the inflammatory response, such as the recruitment of eosinophils into the airways and the development of airway hyperresponsiveness. nih.govnih.gov The efficacy of these compounds in animal models of exercise- and allergen-induced bronchoconstriction provided a strong rationale for their clinical development. nih.govmanchester.ac.uk

Table 3: Preclinical Efficacy of Leukotriene Modulators in Animal Inflammation Models

Compound Class Animal Model Inflammatory Condition Key Efficacy Findings Reference(s)
CysLTR1 Antagonists Chick Formalin-induced pain Demonstrated significant analgesic effects, indicating both central and peripheral antinociception. ekb.eg
CysLTR1 Antagonists Rat/Mouse Inflammatory pain Reduced inflammatory and nociceptive responses. ekb.eg
Leukotriene Modifiers General Airway inflammation (Asthma) Attenuate asthmatic responses to allergens and exercise; reduce eosinophil recruitment and airway hyperresponsiveness. nih.govmanchester.ac.uk
5-LOX Inhibitors Mouse Atherosclerosis/Abdominal Aortic Aneurysm 5-LOX deficiency was shown to be protective against AAA in certain models. nih.gov

Models of Pulmonary Inflammation

Cysteinyl leukotrienes are well-established mediators in the pathophysiology of asthma, contributing to bronchoconstriction, mucus secretion, and inflammatory cell recruitment. frontiersin.orgnih.gov Preclinical models of pulmonary inflammation, particularly those mimicking allergic asthma, have been crucial in elucidating the role of CysLTs and the effects of their pharmacological modulation.

In murine models of allergen-induced airway inflammation, CysLTs play a central role in driving key features of the asthmatic phenotype. youtube.com Studies have shown that LTE4, a stable and abundant CysLT, can potentiate pulmonary inflammation. wikipedia.org For instance, in sensitized mice challenged with a low-dose allergen, intranasal administration of LTE4 was found to significantly enhance bronchoalveolar lavage (BAL) fluid eosinophilia, goblet cell metaplasia, and the expression of the type 2 cytokine, interleukin-13 (IL-13). wikipedia.org Interestingly, these pro-inflammatory effects of LTE4 were shown to be mediated through the P2Y12 receptor, a purinergic receptor also targeted by anti-thrombotic drugs, rather than the classical CysLT1 or CysLT2 receptors. wikipedia.org This suggests a novel mechanism for LTE4's action in the lung.

Further studies have demonstrated that CysLTs can influence the function of various immune and structural cells in the airways. They act as potent chemoattractants for eosinophils and can activate mast cells and T lymphocytes. youtube.com The therapeutic efficacy of CysLT receptor antagonists, such as montelukast, has been demonstrated in preclinical models of exercise-induced bronchoconstriction. youtube.com Blockade of the CysLT pathway in animal models leads to a significant reduction in airway inflammation and remodeling. frontiersin.org

Table 1: Effects of CysLT Modulation in Preclinical Pulmonary Inflammation Models

ModelInterventionKey FindingsReference
Allergen-sensitized BALB/c miceIntranasal Leukotriene E4 (LTE4)Potentiated BAL eosinophilia, goblet cell metaplasia, and IL-13 expression. wikipedia.org
Allergen-sensitized mice lacking CysLT₁R and CysLT₂RIntranasal LTE4Pro-inflammatory responses persisted, indicating an alternative receptor pathway. wikipedia.org
Allergen-sensitized mice lacking P2Y₁₂ receptorsIntranasal LTE4Pro-inflammatory effects of LTE4 were abrogated. wikipedia.org
Murine model of allergic airway diseaseCysLT Receptor Antagonists (e.g., Montelukast)Attenuated airway eosinophilia and other hallmarks of asthmatic inflammation. nih.gov

Models of Neuroinflammation (e.g., Alzheimer's Disease Models)

Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of neurodegenerative disorders, including Alzheimer's disease (AD). nih.gov The leukotriene pathway has emerged as a key player in mediating this inflammatory response in the central nervous system. wikipedia.org While the healthy brain produces minimal leukotrienes, their synthesis is enhanced in response to injury or disease. wikipedia.org

In preclinical models of AD, such as the 5xFAD transgenic mouse model, there is evidence of increased leukotriene signaling. creative-proteomics.com Pharmacological inhibition of this pathway has shown promising results. The CysLT receptor antagonist montelukast, an approved asthma medication, has been investigated for its potential to ameliorate AD pathology. creative-proteomics.com Studies in 5xFAD mice demonstrated that montelukast treatment modulated microglia phenotypes, reducing the expression of genes associated with AD-activated microglia. creative-proteomics.com Furthermore, treatment led to a decrease in the infiltration of CD8+ T-cells into the brain parenchyma and resulted in improved cognitive function. creative-proteomics.com

Other research using CysLT1 receptor antagonists like pranlukast (B1678047) has shown that blocking this receptor can be effective against amyloid-β (Aβ)-induced neurotoxicity in vitro and can improve memory in animal models of AD. nih.gov These findings suggest that CysLT receptor signaling contributes to the neuroinflammatory cascade and subsequent neuronal dysfunction in AD. nih.govcreative-proteomics.com

Table 2: Effects of CysLT Modulation in Preclinical Neuroinflammation Models

ModelInterventionKey FindingsReference
5xFAD transgenic mouse model of ADMontelukast (CysLT Receptor Antagonist)Modulated microglia phenotypes, reduced CD8+ T-cell infiltration, improved cognitive function. creative-proteomics.com
Animal models of ADPranlukast (CysLT₁R Antagonist)Attenuated Aβ-induced neurotoxicity and improved memory behavior. nih.gov
Aged ratsMontelukastReduced neuroinflammation, restored learning and memory.
Rat model of Gulf War IllnessN/A (Observational)Showed increased expression of 5-LOX and elevated levels of LTB4 and CysLTs in the brain, suggesting enhanced LT-signaling mediates persistent neuroinflammation. wikipedia.org

Models of Renal Fibrosis

Renal fibrosis is the common final pathway for nearly all chronic kidney diseases (CKD), leading to the progressive loss of kidney function. Inflammation is a key driver of this fibrotic process. Preclinical studies, particularly using the unilateral ureteral obstruction (UUO) model, have implicated leukotriene signaling in the pathogenesis of renal fibrosis.

In the UUO mouse model, which induces rapid renal fibrosis, the expression of 5-lipoxygenase, the key enzyme for leukotriene synthesis, is elevated in renal tubules. Research has highlighted a critical role for the Leukotriene B4 (LTB4) receptor, BLT1. Mice lacking the BLT1 receptor (BLT1-/-) and subjected to UUO showed significantly less accumulation of type I collagen and S100A4-positive fibroblasts compared to wild-type mice. The accumulation of F4/80-positive macrophages, which secrete the pro-fibrotic cytokine TGF-β, was also markedly reduced in the kidneys of BLT1-deficient mice. Bone marrow transplantation studies further confirmed that BLT1 expression on bone marrow-derived cells, likely macrophages, is crucial for the development of renal fibrosis in this model.

Cysteinyl leukotrienes have also been implicated in kidney injury. They can reduce renal blood flow and the glomerular filtration rate by causing vasoconstriction. Furthermore, CysLTs are reported to be mediators of drug-induced nephrotoxicity. For example, the nephrotoxicity induced by cyclosporine A was attenuated by treatment with CysLT receptor antagonists in rat models.

Table 3: Effects of Leukotriene Signaling Modulation in Preclinical Models of Renal Fibrosis

ModelIntervention/Genetic ModificationKey FindingsReference
Unilateral Ureteral Obstruction (UUO) in miceBLT1 knockout (BLT1-/-)Reduced accumulation of type I collagen, S100A4+ fibroblasts, and F4/80+ macrophages. Decreased mRNA for TGF-β and FGF-2.
UUO in mice (Bone Marrow Transplant)Wild-type mice with BLT1-/- bone marrowSignificantly smaller area of type I collagen deposition compared to controls, indicating a role for BLT1 on hematopoietic cells.
Rat model of Cyclosporine A (CsA) nephrotoxicityCysLT receptor antagonists (e.g., Montelukast)Attenuated CsA-induced nephrotoxicity.

Models of Adipose Tissue Inflammation

Obesity is characterized by a state of chronic, low-grade inflammation in adipose tissue, which is a major contributor to the development of insulin (B600854) resistance and type 2 diabetes. nih.gov Emerging evidence from preclinical models indicates that the leukotriene pathway is a significant contributor to this inflammatory state.

Studies using diet-induced obesity models in mice have shown that key enzymes in the leukotriene synthesis pathway, such as 5-lipoxygenase (5-LO), are overexpressed in obese adipose tissue, leading to increased levels of both LTB4 and CysLTs. nih.gov These leukotrienes are secreted by adipocytes themselves, and their production increases with a high-fat diet. nih.gov

The elevated leukotrienes in adipose tissue play a crucial role in recruiting and activating immune cells. LTB4 is a potent chemoattractant for monocytes and promotes their differentiation into pro-inflammatory M1 macrophages. nih.gov In line with this, mice deficient in the LTB4 receptor, BLT1, were protected from high-fat diet-induced systemic insulin resistance. These mice exhibited reduced accumulation of M1 macrophages in adipose tissue and blunted expression of pro-inflammatory cytokines like IL-6 and chemokines like Ccl2. Similarly, CysLTs are known to be chemoattractants for T-cells, which also contribute to the inflammatory environment in obese adipose tissue. nih.gov

Table 4: Role of Leukotriene Signaling in Preclinical Models of Adipose Tissue Inflammation

ModelIntervention/Genetic ModificationKey FindingsReference
Diet-induced obese miceN/A (Observational)Increased expression of 5-LO and elevated levels of LTB4 and CysLTs in adipose tissue. nih.gov
Diet-induced obese miceBLT-1 knockout (BLT-1-/-)Protected from systemic glucose and insulin intolerance. Decreased M1 macrophage accumulation and pro-inflammatory cytokine expression in adipose tissue.
In vitro chemotaxis assayConditioned media from primary adipocytesInduced macrophage and T-cell chemotaxis, a process dependent on leukotriene secretion. nih.gov
Diet-induced obese miceZileuton (5-LO inhibitor) treatmentImproved insulin sensitivity. nih.gov

Table of Compounds

Analytical Methodologies for Quantitative Determination of Leukotriene F 4

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

LC-MS/MS has become the definitive method for the quantification of eicosanoids, including LTF4, from complex biological fluids. elsevierpure.comnih.gov This powerful combination leverages the separation capabilities of liquid chromatography with the mass-based detection and structural elucidation power of tandem mass spectrometry, providing the high degree of certainty required for biomarker quantification. Commercial analytical service providers have developed specialized, targeted leukotriene analysis services that are capable of quantifying a panel of these lipid mediators, including LTF4. creative-proteomics.com

The integration of Ultra-High-Performance Liquid Chromatography (UHPLC) systems has significantly advanced the analysis of leukotrienes. creative-proteomics.comnih.gov UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for separations at higher pressures, resulting in several key advantages over traditional High-Performance Liquid Chromatography (HPLC).

Key advantages of UHPLC for LTF4 analysis include:

Improved Resolution: Enhanced separation of LTF4 from its structurally similar isomers and other interfering compounds present in the biological matrix. This is critical for accurate quantification, especially for separating LTB4 from its non-enzymatically derived isomers. nih.gov

Increased Speed: UHPLC systems can achieve high-quality separations in significantly shorter run times, often reducing analysis time from over 30 minutes with HPLC to under 5 minutes per sample. nih.govnih.gov This boosts the high-throughput capability of the method, allowing for the analysis of over 100 samples per day. creative-proteomics.com

Enhanced Sensitivity: The sharper and narrower peaks produced by UHPLC result in a greater peak height and a better signal-to-noise ratio, which translates to lower limits of detection (LOD) and quantification (LLOQ). nih.gov

For leukotriene analysis, reversed-phase columns, such as C18, are typically employed to achieve efficient chromatographic separation based on the hydrophobicity of the analytes. creative-proteomics.com

Tandem mass spectrometry (MS/MS) is the cornerstone of specific and sensitive detection for leukotrienes. The process involves multiple stages of mass analysis. For LTF4, which is an acidic lipid containing carboxylic acid groups, Negative-Ion Electrospray Ionization (ESI) is the preferred method. creative-proteomics.comnih.gov In this mode, the analyte molecule is deprotonated to form a negatively charged molecular ion, [M-H]⁻.

This precursor ion is then selected in the first mass analyzer and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. A second mass analyzer then detects these specific product ions. This technique, known as Multiple Reaction Monitoring (MRM), significantly enhances detection sensitivity and specificity by filtering out background noise. creative-proteomics.com The fragmentation patterns are unique to the molecule's structure. For instance, studies on the closely related metabolite LTE4 and its N-acetyl derivative show characteristic fragmentation, such as the elimination of the peptide portion, which provides a structural signature for detection. acs.orgnih.gov The unique decomposition patterns of carboxylate anions for various leukotriene metabolites allow for the development of highly specific assays. nih.gov

The combination of retention time from the UHPLC and the specific precursor-to-product ion transitions from MS/MS provides a very high level of confidence in the identification and quantification of the target analyte. This methodology can achieve a lower limit of quantification (LLOQ) as low as 5 pg/mL for most leukotrienes. creative-proteomics.com

To ensure the highest accuracy and reproducibility in quantitative bioanalysis, the use of stable isotope-labeled (SIL) internal standards is indispensable. scispace.comwaters.com A SIL internal standard is an analog of the analyte (in this case, LTF4) where one or more atoms have been replaced with a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O). nih.govcrimsonpublishers.comacanthusresearch.com

The SIL internal standard is chemically identical to the analyte and thus exhibits nearly the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. scispace.comwaters.com It is added to the biological sample at a known concentration at the very beginning of the sample preparation process. By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL internal standard, any variability or loss during the analytical process can be accurately corrected for. This includes compensating for:

Losses during sample extraction and cleanup.

Variability in instrument injection volume.

Matrix effects, where other molecules in the sample interfere with the ionization of the analyte, causing ion suppression or enhancement. crimsonpublishers.com

For cysteinyl leukotrienes, deuterated standards are commonly used. nih.govresearchgate.net The use of SIL internal standards is a prerequisite for a rugged and reliable bioanalytical method, significantly improving precision and accuracy. scispace.comacanthusresearch.com

Sample Preparation and Enrichment Strategies

Given the trace concentrations of LTF4 in biological samples and the complexity of the matrices, effective sample preparation is crucial to remove interfering substances and concentrate the analyte before LC-MS/MS analysis.

Solid Phase Extraction (SPE) is the most widely used technique for the cleanup and enrichment of leukotrienes from biological fluids. nih.govnih.govnih.gov For acidic compounds like LTF4, mixed-mode SPE is particularly powerful. biotage.com This approach utilizes a sorbent that has two different retention mechanisms, typically a combination of reversed-phase (for hydrophobic interactions) and ion-exchange (for electrostatic interactions). chromatographyonline.com

For LTF4, a mixed-mode sorbent with a non-polar backbone and a strong anion-exchange (SAX) functionality is ideal. biotage.com The anion-exchange mechanism involves a positively charged functional group on the sorbent that retains the negatively charged LTF4.

A typical mixed-mode anion-exchange SPE protocol for LTF4 would involve the following steps:

Conditioning & Equilibration: The SPE cartridge is first conditioned with an organic solvent (e.g., methanol) to activate the non-polar phase, followed by an equilibration step with a buffer to prepare the ion-exchange phase. chromatographyonline.com

Sample Loading: The biological sample (e.g., plasma, urine) is pre-treated, often by adjusting the pH to ensure the LTF4 is in its negatively charged (anionic) state, and then loaded onto the cartridge. LTF4 is retained by both hydrophobic and anion-exchange interactions.

Washing: A series of wash steps are performed to remove impurities. A polar solvent can be used to wash away polar interferences, while a non-polar organic solvent can remove neutral and basic hydrophobic compounds. The strong ion-exchange interaction ensures that the acidic LTF4 remains bound to the sorbent during these stringent washes.

Elution: Finally, the purified LTF4 is eluted from the cartridge using a solvent designed to disrupt both the hydrophobic and ion-exchange interactions, often an organic solvent containing a base or a high concentration of salt to displace the analyte from the anion-exchange sites.

This dual-retention mechanism provides a much cleaner sample extract compared to single-mechanism SPE, which is critical for minimizing matrix effects and achieving reliable quantification. biotage.com

Application in Biological Matrices (Plasma, Urine, Exhaled Breath Condensate, Tissues)

The analytical methods described are applied to various biological matrices to investigate the role of LTF4 in different physiological and pathological contexts. The choice of matrix often depends on the research question, as some reflect systemic production while others reflect local synthesis within a specific organ. daneshyari.com

Biological MatrixTypical Findings and Considerations for LTF4
Plasma Measurement in plasma reflects systemic production. Methods for measuring other cysteinyl leukotrienes like LTC4 and LTE4 in plasma are established, often after SPE. nih.govnih.gov While some commercial services offer quantitative analysis of LTF4 in plasma, its concentration is generally very low, making detection challenging. creative-proteomics.com
Urine Urine analysis is a non-invasive way to assess systemic eicosanoid production. However, the vast majority of research focuses on LTE4 as the primary and stable urinary metabolite of the cysteinyl leukotriene pathway. elsevierpure.comnih.govmayocliniclabs.com There is limited evidence in the scientific literature of LTF4 being a significant or commonly measured metabolite in human urine, likely due to its low abundance relative to LTE4. nih.govnih.gov
Exhaled Breath Condensate (EBC) EBC is a non-invasive matrix used to sample the airway lining fluid, reflecting local inflammatory processes in the lungs. nih.govnih.gov Studies have successfully quantified other leukotrienes, such as LTB4 and LTE4, in the EBC of patients with respiratory diseases. However, the measurement of LTF4 in EBC is not commonly reported.
Tissues Analysis of tissue homogenates provides direct insight into local leukotriene synthesis at a site of inflammation. Studies have demonstrated the formation and release of LTF4 from perfused guinea pig lung tissue, confirming its production within the pulmonary system. nih.gov The analysis of leukotrienes in lung tissue is considered a key approach to understanding their role in pulmonary fibrosis and other lung diseases. jci.org

Considerations for Isomer Separation and Sensitivity

A critical aspect of the analytical methodology for LTF-4 is the ability to distinguish it from its isomers and to detect it at physiologically relevant concentrations. The separation of isomers is crucial for accurate quantification and for understanding the biological activity of the specific LTF-4 stereoisomer.

Research on the total synthesis of LTF-4 has provided specific high-performance liquid chromatography (HPLC) conditions for the separation of its diastereoisomers. This highlights the utility of reversed-phase HPLC in resolving these closely related compounds. While these methods were developed in the context of synthetic chemistry, they provide a strong basis for the development of analytical methods for biological samples.

The sensitivity of analytical methods is paramount for the quantitative determination of LTF-4, which is typically present at very low levels in biological fluids. While direct, validated quantitative data with specific limits of detection for LTF-4 are not widely published, the use of LC-MS/MS is the current standard for achieving high sensitivity for eicosanoid analysis.

Immunoassays, another potential analytical approach, have been developed for other leukotrienes. However, their utility for LTF-4 may be limited. For instance, a radioimmunoassay developed for LTC4 demonstrated less than 0.5% cross-reactivity with LTF-4, suggesting that while specific antibodies could potentially be raised for LTF-4, existing assays for other leukotrienes are not suitable for its accurate quantification due to this low cross-reactivity. annualreviews.org This underscores the need for highly specific assays, such as those based on mass spectrometry, for the reliable measurement of LTF-4.

The table below summarizes the key aspects of analytical methodologies relevant to the determination of Leukotriene F-4.

Analytical Technique Sample Preparation Separation Method Detection Method Key Considerations Reference
HPLCNot specified in detail for biological samplesReversed-phase HPLC on a Spherisorb C18 columnNot specifiedEffective for separating diastereoisomers of synthetic LTF-4.
LC/MSProtein precipitation from plasma or serumLiquid ChromatographyMass SpectrometrySuitable for analyzing panels of eicosanoids, including LTF-4, in biological fluids. google.com
Positive-ion fast-atom bombardment mass spectrometryNot specifiedNot applicableMass SpectrometryUsed for the structural confirmation of LTF-4.
Radioimmunoassay (for LTC4)Not applicableNot applicableScintillation countingLow cross-reactivity (<0.5%) with LTF-4 indicates the need for a specific immunoassay for LTF-4. annualreviews.org

Concluding Perspectives in Leukotriene F 4 Research

Current Gaps in Specific Leukotriene F-4 Understanding

Despite its identification, research specifically focused on this compound has been limited, leaving substantial gaps in our knowledge. A primary and fundamental gap is the lack of confirmation of its existence in vivo. caymanchem.com To date, LTF4 has only been described as a product of in vitro synthesis, typically formed from its precursor, Leukotriene E4 (LTE4). caymanchem.com This raises critical questions about whether it is a naturally occurring mediator in physiological or pathological processes or simply a laboratory-generated compound.

Consequently, the precise biological functions of LTF4 are largely undefined. Early research characterized it as a weak agonist in contracting vascular smooth muscle, significantly less potent than other cysteinyl leukotrienes like Leukotriene D4. caymanchem.com However, beyond this, its role in modulating immune cell trafficking, cytokine release, or other hallmark inflammatory responses remains speculative. The specific metabolic pathways responsible for its clearance and the identity of its metabolites are also unknown. Furthermore, there is no identified specific receptor for LTF4, a crucial missing piece for understanding its mechanism of action.

Identified Gaps in LTF4 Research
In Vivo Presence: Not yet detected or confirmed in any biological system.
Biological Function: Limited to characterization as a weak smooth muscle agonist.
Metabolism: Catabolic pathways and metabolic products are completely uncharacterized.
Receptor Identification: No specific receptor or binding protein has been identified.

Future Directions for Comprehensive Research on this compound

To address the current ambiguities surrounding LTF4, a dedicated and multi-faceted research approach is required. The following areas represent key future directions that promise to provide a comprehensive understanding of this specific leukotriene.

The established in vitro synthesis of LTF4 occurs via the transpeptidation of LTE4, a reaction catalyzed by γ-glutamyl transpeptidase in the presence of glutathione (B108866). caymanchem.comwikipedia.org A critical avenue for future research is to investigate whether this specific enzymatic pathway is active for LTF4 production within a living organism. This would involve searching for LTF4 in tissues and biological fluids where both LTE4 and γ-glutamyl transpeptidase are abundant, particularly during inflammatory states.

Beyond confirming this known pathway, researchers should explore the possibility of alternative biosynthetic routes. The leukotriene cascade is complex, involving transcellular biosynthesis where intermediates are shuttled between different cell types. pharmgkb.orgnih.gov It is conceivable that LTF4 could be generated through a novel pathway independent of LTE4.

Furthermore, the metabolic fate of LTF4 is a complete unknown. Studies modeled on the investigation of other leukotrienes, such as the use of radiolabeled compounds incubated with isolated rat hepatocytes to trace metabolic products, could be employed. nih.gov Identifying the breakdown products of LTF4 through techniques like high-performance liquid chromatography and mass spectrometry would provide vital information on its stability, half-life, and clearance mechanisms.

The biological effects of cysteinyl leukotrienes are mediated by specific G protein-coupled receptors, primarily the CysLT1 and CysLT2 receptors. sigmaaldrich.com However, the precursor to LTF4, Leukotriene E4, is known to be a very weak agonist at these receptors, a finding that has spurred the search for a unique LTE4-specific receptor. nih.govnih.gov This strongly suggests that LTF4 is also unlikely to signal effectively through CysLT1 or CysLT2 and may possess its own distinct receptor or binding protein.

Future research should prioritize the search for this putative receptor. Key methodologies would include:

Receptor Binding Assays: Using radiolabeled LTF4 to screen a panel of cell types involved in inflammation and allergic disease (e.g., eosinophils, mast cells, bronchial smooth muscle cells) for specific binding.

Affinity Chromatography: Immobilizing LTF4 on a solid support to "pull down" and identify binding proteins from cell or tissue lysates.

Functional Screening: Applying LTF4 to cell lines genetically deficient in CysLT1 and CysLT2 and monitoring for biological responses, such as calcium mobilization or cyclic AMP production, which would indicate the presence of a novel receptor. nih.gov

The identification and cloning of a specific LTF4 receptor would be a landmark discovery, enabling a detailed characterization of its signaling cascade and downstream cellular effects.

Progress in understanding LTF4 is hampered by a lack of specific research tools and models. A foundational step for future investigation is the development of highly sensitive and specific analytical methods, such as advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS), to definitively search for and quantify LTF4 in biological samples. researchgate.net

Once the biosynthesis is better understood, targeted research models can be developed. For example, if the conversion from LTE4 is confirmed in vivo, creating transgenic animal models that overexpress γ-glutamyl transpeptidase in specific tissues (like the lungs or gut) could create a system to study the localized effects of endogenously produced LTF4.

Furthermore, developing cell lines that are genetically engineered to stably produce LTF4 would provide a consistent and reliable source of the molecule for in vitro experiments. Ultimately, should a specific LTF4 receptor be discovered, the generation of receptor-knockout animal models will be the definitive tool to probe the physiological and pathophysiological relevance of LTF4, finally clarifying its role in health and disease.

Q & A

Q. What experimental techniques are recommended for detecting Leukotriene F-4 in biological samples?

this compound (LTF4) is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for low-concentration lipid mediators in complex matrices like plasma or tissue homogenates. Enzyme-linked immunosorbent assays (ELISA) are also employed but require rigorous validation to avoid cross-reactivity with structurally similar leukotrienes. Key challenges include minimizing sample degradation through rapid processing and the use of antioxidants (e.g., EDTA, indomethacin) .

Q. What are the primary biosynthetic pathways of this compound?

LTF4 is synthesized via the 5-lipoxygenase (5-LO) pathway, where arachidonic acid is oxidized to leukotriene A4 (LTA4), which is subsequently conjugated with glutathione by LTC4 synthase. Isotopic labeling (e.g., deuterated arachidonic acid) and knockout models (e.g., 5-LO-deficient mice) are critical for tracing pathway activity and validating enzymatic steps .

Q. How can researchers differentiate this compound from structurally similar isomers in analytical workflows?

Chromatographic separation using reversed-phase columns with optimized gradient elution (e.g., acetonitrile/water with 0.1% formic acid) is essential. Tandem MS fragmentation patterns (e.g., m/z transitions specific to LTF4’s glutathione moiety) further distinguish it from isomers like LTC4 or LTD4 .

Q. What are the best practices for storing and handling this compound to prevent degradation?

LTF4 should be stored at -80°C in inert solvents (e.g., ethanol) under nitrogen to prevent oxidation. Aliquotting minimizes freeze-thaw cycles, and stability tests via LC-MS should confirm integrity over time .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in inflammatory pathways be resolved?

Contradictions often arise from model system variability (e.g., murine vs. human macrophages) or differences in experimental conditions (e.g., cytokine priming). Meta-analyses of transcriptomic datasets (e.g., GEO repository) combined with pathway enrichment tools (e.g., Gene Ontology) can identify context-dependent signaling nodes. Independent validation using CRISPR/Cas9-mediated gene silencing in primary cells is recommended .

Q. What strategies optimize in vitro synthesis of this compound for pharmacological studies?

In vitro synthesis requires recombinant 5-LO and LTC4 synthase co-expressed in HEK293 cells. Yield improvements involve optimizing reaction buffers (pH 7.4, Ca²⁺/ATP concentrations) and purification via affinity chromatography. Purity must be confirmed by NMR (e.g., ¹H-NMR for glutathione conjugation) .

Q. How should researchers design experiments to study LTF4’s cross-talk with other lipid mediators?

Co-culture systems (e.g., endothelial cells with neutrophils) combined with lipidomic profiling (LC-MS/MS) and multi-omics integration (e.g., metabolomics-transcriptomics) reveal crosstalk mechanisms. Pharmacological inhibitors (e.g., montelukast for CysLT receptors) help dissect specific interactions .

Q. What statistical approaches are recommended for analyzing dose-response relationships of LTF4 in heterogeneous cell populations?

Nonlinear regression models (e.g., sigmoidal dose-response curves in GraphPad Prism) account for variability. Mixed-effects models (R/Brms) are suitable for clustered data (e.g., donor-specific responses in primary cells). Bootstrap resampling validates robustness in small-sample studies .

Q. How can the specificity of antibodies used in LTF4 immunohistochemistry be validated?

Knockout controls (e.g., LTC4 synthase-deficient tissues) and pre-adsorption with excess LTF4 antigen are mandatory. Parallel quantification via LC-MS in the same tissue sections strengthens correlation .

Q. What computational tools predict this compound’s interactions with novel receptor targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using homology-modeled receptors (e.g., putative GPCRs) identify binding affinities. Experimental validation via surface plasmon resonance (SPR) confirms predicted interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.